molecular formula C32H40O8 B14078532 4-O-Methylsaucerneol

4-O-Methylsaucerneol

Cat. No.: B14078532
M. Wt: 552.7 g/mol
InChI Key: JYXVAMLAJSGCDL-PLCQSOOISA-N
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Description

4-O-Methylsaucerneol is a sesquilignan compound isolated from the aquatic plant Saururus cernuus. It is recognized for its potent inhibition of hypoxia-inducible factor-1 (HIF-1), a key regulator of cellular responses to hypoxia. Structurally, it features a central tetrahydrofuran ring and a single phenylpropyl side chain (compared to two in related dilignans like manassantins), with a molecular formula of C₃₂H₄₀O₈ and a molecular weight of 575.26 g/mol . Its inhibitory activity against HIF-1α protein accumulation under hypoxic conditions (IC₅₀ = 20 nM in T47D breast cancer cells) positions it as a promising anticancer candidate .

Properties

Molecular Formula

C32H40O8

Molecular Weight

552.7 g/mol

IUPAC Name

(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[4-[(2S,3R,4R,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol

InChI

InChI=1S/C32H40O8/c1-18-19(2)32(40-31(18)22-10-13-25(35-5)28(16-22)37-7)23-11-14-26(29(17-23)38-8)39-20(3)30(33)21-9-12-24(34-4)27(15-21)36-6/h9-20,30-33H,1-8H3/t18-,19-,20-,30+,31+,32+/m1/s1

InChI Key

JYXVAMLAJSGCDL-PLCQSOOISA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)O[C@H](C)[C@@H](C4=CC(=C(C=C4)OC)OC)O)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC(C)C(C4=CC(=C(C=C4)OC)OC)O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Methylsaucerneol involves multiple steps, starting from readily available precursors. The key steps include methylation and cyclization reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of 4-O-Methylsaucerneol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 4-O-Methylsaucerneol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

4-O-Methylsaucerneol exerts its effects primarily through the inhibition of hypoxia-inducible factor 1 (HIF-1). HIF-1 is a transcription factor that plays a crucial role in cellular response to low oxygen levels (hypoxia). By inhibiting HIF-1, 4-O-Methylsaucerneol can down-regulate the expression of genes involved in angiogenesis, cell survival, and metabolism, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Manassantins (A, B, B1)

  • Structural Features : Manassantins are dilignans with two phenylpropyl side chains attached to a tetrahydrofuran core. Manassantin A, for example, has a molecular formula of C₄₂H₅₂O₁₁ .
  • Potency : These compounds exhibit superior HIF-1 inhibitory activity, with IC₅₀ values of 3 nM in T47D cells, approximately 6.7-fold more potent than 4-O-methylsaucerneol .
  • Mechanism : Like 4-O-methylsaucerneol, manassantins block hypoxia-induced nuclear HIF-1α accumulation without affecting HIF-1α mRNA levels .
  • Structure-Activity Relationship (SAR): The presence of two phenylpropyl units in manassantins significantly enhances potency compared to the single side chain in 4-O-methylsaucerneol. Minor stereochemical differences (e.g., erythro vs. threo configurations in manassantin B1 vs. B) have negligible effects on activity .

4-O-Demethylmanassantin B

  • Structural Features : This derivative lacks a methyl group on one of the oxygen atoms in the manassantin B structure.
  • Potency: Retains high potency (IC₅₀ ~3 nM), emphasizing the critical role of phenylpropyl side chains over minor substitutions .

Comparison with Marine-Derived HIF-1 Inhibitors

Matairesinol (53)

  • Source : A dibenzylbutyrolactone lignan from the marine seagrass Halophila stipulacea .
  • Mechanism : Reduces HIF-1α protein accumulation by suppressing mitochondrial ROS generation, distinct from 4-O-methylsaucerneol’s direct blockade of nuclear HIF-1α .
  • Activity : Inhibits VEGF secretion and angiogenesis at lower concentrations than required for cytotoxicity, suggesting pathway selectivity .

7-Phloroeckol (54)

  • Source : A phlorotannin from Ecklonia kelps .
  • Mechanism : Targets PI3K/AKT/mTOR and RAS/MEK/ERK pathways, reducing HIF-1α expression and VEGF secretion .
  • Activity : Broader signaling pathway inhibition but lacks the nM-range potency of 4-O-methylsaucerneol .

Key Data Tables

Table 1. Structural and Activity Comparison of Saururus cernuus-Derived Compounds

Compound IC₅₀ (nM) Molecular Formula Key Structural Features Mechanism of Action
4-O-Methylsaucerneol 20 C₃₂H₄₀O₈ Single phenylpropyl side chain Blocks nuclear HIF-1α accumulation
Manassantin A 3 C₄₂H₅₂O₁₁ Two phenylpropyl side chains Same as above
Manassantin B1 3 C₄₂H₅₂O₁₁ Erythro side chain configuration Same as above

Table 2. Comparison with Marine-Derived HIF-1 Inhibitors

Compound Source Key Mechanism Potency/Advantage
4-O-Methylsaucerneol Saururus cernuus Direct HIF-1α blockade High specificity, nM-range activity
Matairesinol (53) Halophila stipulacea ROS suppression Selective anti-angiogenic effects
7-Phloroeckol (54) Ecklonia spp. Multi-pathway inhibition Targets tumor microenvironment

Research Findings and Implications

  • Hypoxia Specificity: 4-O-Methylsaucerneol and manassantins are hypoxia-specific, sparing normoxic cells, which may reduce off-target toxicity .
  • Downstream Effects : All compounds inhibit HIF-1 target genes (e.g., VEGF, GLUT-1) and secreted VEGF proteins, critical for angiogenesis .
  • Therapeutic Potential: While manassantins are more potent, 4-O-methylsaucerneol’s simpler structure may offer advantages in synthetic accessibility or pharmacokinetics .

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